![molecular formula C9H7F3N4O B2777850 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1244030-97-4](/img/structure/B2777850.png)

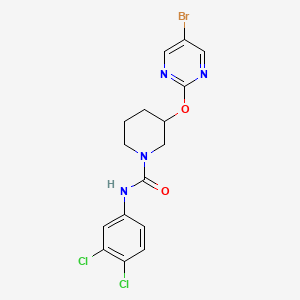

5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP is a popular research chemical that is used in scientific studies to investigate the mechanisms of action and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Tautomerism

The compound 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, with its similar derivatives, has been studied for its crystal structure and tautomerism. For instance, certain triazole derivatives exhibit unique crystalline structures with significant dihedral angles between phenyl and triazole rings, contributing to our understanding of molecular geometry and π-electron delocalization in crystallography (Dolzhenko et al., 2008).

Applications in Synthesis and Potentiometric Analysis

Synthesis of Derivatives and Antimicrobial Studies

1,2,4-Triazole derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrate good to moderate activities against various microorganisms (Bektaş et al., 2007).

Microwave-Assisted Synthesis and Potentiometric Titration

The compound and its analogs have been synthesized using microwave-assisted methods, showcasing the compound's potential in chemical synthesis. Moreover, potentiometric titration in nonaqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetonitrile, and DMF has been used to determine pKa values, highlighting the compound's utility in chemical analysis and solvent interactions (Özil et al., 2010).

Applications in Material Science and Chemistry

Ionic Liquid Mediated Synthesis

The compound's derivatives have been synthesized in ionic liquids, indicating its role in promoting green chemistry and enhancing reaction efficiencies. This method has advantages such as operational simplicity, eco-friendliness, and high yield, making it valuable in material science and sustainable chemistry (Li et al., 2011).

Applications in Coordination Chemistry

Metal Complex Formation

Derivatives of the compound have been used to form complexes with metals like Cu(II), Ni(II), and Fe(II), contributing valuable insights into coordination chemistry, structural properties, and theoretical vs. experimental analysis in coordination compounds (Sancak et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors, contributing to their biological activity .

Mode of Action

It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity by enhancing the lipophilicity and metabolic stability of the molecule . This can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures have been known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the trifluoromethyl group can enhance the metabolic stability of organic compounds , which could potentially impact the bioavailability of this compound.

Result of Action

The wide range of biological activities associated with similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

3-[3-amino-5-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3H,13H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJLSDSIZMEPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)

![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde](/img/structure/B2777780.png)

![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)